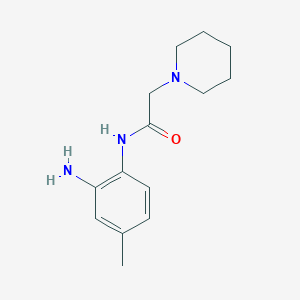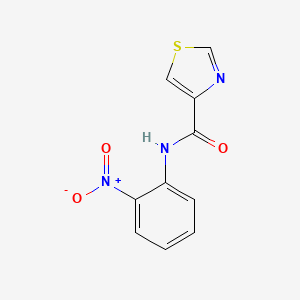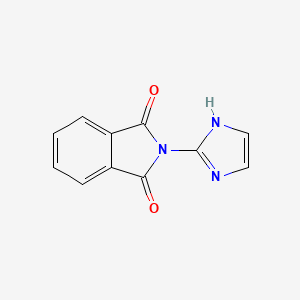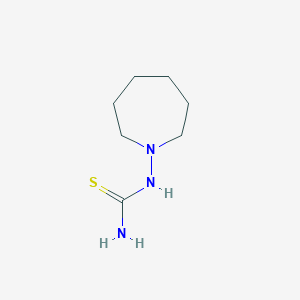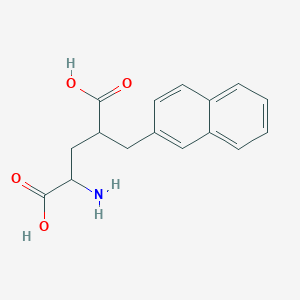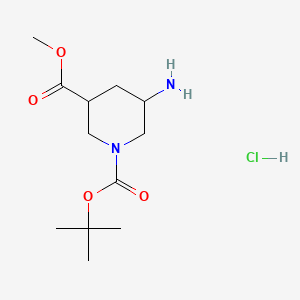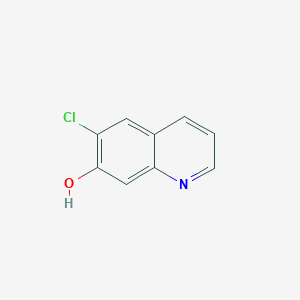
6-Chloro-7-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-7-quinolinol is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a chlorine atom at the 6th position and a hydroxyl group at the 7th position on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-7-quinolinol typically involves the chlorination of 7-hydroxyquinoline. One common method is the reaction of 7-hydroxyquinoline with thionyl chloride, which introduces the chlorine atom at the 6th position. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The chlorination step is followed by purification processes such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-7-quinolinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: The compound can be reduced to form 6-chloro-7-quinoline.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: 6-Chloro-7-quinoline.
Substitution: Various substituted quinoline derivatives depending on the reagent used.
Scientific Research Applications
6-Chloro-7-quinolinol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research has shown its potential in treating neurodegenerative diseases due to its metal chelating properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Chloro-7-quinolinol involves its ability to chelate metal ions such as zinc and copper. This chelation disrupts metal-dependent biological processes, which can be beneficial in conditions like Alzheimer’s disease where metal ion dysregulation is a factor. The compound also exhibits antimicrobial activity by interfering with microbial metal ion homeostasis .
Comparison with Similar Compounds
Clioquinol (5-chloro-7-iodo-8-quinolinol): Similar in structure but with an additional iodine atom. It is known for its use as an antimicrobial agent.
8-Hydroxyquinoline: Lacks the chlorine atom but shares the hydroxyl group at the 8th position. .
Uniqueness: 6-Chloro-7-quinolinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to chelate metals and its potential therapeutic applications make it a compound of significant interest in various fields of research .
Properties
Molecular Formula |
C9H6ClNO |
|---|---|
Molecular Weight |
179.60 g/mol |
IUPAC Name |
6-chloroquinolin-7-ol |
InChI |
InChI=1S/C9H6ClNO/c10-7-4-6-2-1-3-11-8(6)5-9(7)12/h1-5,12H |
InChI Key |
GZEIJUNSIZRBIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(C=C2N=C1)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(4-Bromophenyl)methyl]-4,6-dimethyl-5-nitro-2,3-dihydroindole](/img/structure/B13887626.png)

![Ethyl 3-fluoro-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate](/img/structure/B13887631.png)
